NMS-P515 -

NMS-P515

Catalog Number: EVT-8741933
CAS Number:
Molecular Formula: C21H29N3O2
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NMS-P515 involves several key steps that highlight its asymmetric nature and structural complexity. The initial synthetic route utilizes a chiral bifunctional organocatalyst to facilitate the enantioselective formation of the isoindolinone core structure. This method overcomes challenges associated with traditional preparative chiral high-performance liquid chromatography separation, allowing for a more efficient production process .

Technical Details

  • Starting Materials: The synthesis begins with readily available precursors that undergo multiple transformations.
  • Catalysis: Chiral bifunctional organocatalysts are employed to promote enantioselectivity during the formation of critical intermediates.
  • Scalability: The synthetic route is designed to be scalable, ensuring that sufficient quantities of NMS-P515 can be produced for both research and potential therapeutic applications .
Molecular Structure Analysis

NMS-P515 features a distinctive molecular structure characterized by an isoindolinone framework. This structure contributes to its biological activity as a PARP-1 inhibitor.

Structure Data

  • Molecular Formula: C14_{14}H12_{12}N2_{2}O
  • Molecular Weight: 224.26 g/mol
  • Structural Features: The compound contains an isoindolinone core, which is essential for its interaction with the target enzyme. The presence of specific functional groups enhances its binding affinity and selectivity for PARP-1 .
Chemical Reactions Analysis

NMS-P515 undergoes specific chemical reactions that are crucial for its function as a PARP-1 inhibitor. Upon binding to the active site of PARP-1, it disrupts the enzyme's ability to catalyze the poly(ADP-ribosyl)ation of target proteins, which is vital for DNA repair.

Technical Details

  • Inhibition Mechanism: NMS-P515 competes with NAD+^+ for binding at the active site of PARP-1, effectively blocking the enzymatic activity required for poly(ADP-ribosyl)ation.
  • Biological Relevance: By inhibiting PARP-1, NMS-P515 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a valuable tool in cancer therapy .
Mechanism of Action

The mechanism through which NMS-P515 exerts its effects involves several biochemical processes:

  1. Binding: The compound binds selectively to the active site of PARP-1.
  2. Inhibition: This binding prevents the enzyme from utilizing NAD+^+, thereby halting the poly(ADP-ribosyl)ation process.
  3. Cellular Impact: Inhibition leads to impaired DNA repair mechanisms, resulting in increased cell death in cancer cells that rely on PARP-mediated repair pathways .

Data Supporting Mechanism

Studies have demonstrated that NMS-P515 significantly enhances the cytotoxic effects of chemotherapeutic agents in cancer cell lines by inhibiting DNA repair processes mediated by PARP-1 .

Physical and Chemical Properties Analysis

NMS-P515 exhibits several notable physical and chemical properties that are relevant to its function and stability:

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with NAD+^+ binding sites on PARP-1, demonstrating high selectivity and potency as an inhibitor .
Applications

NMS-P515 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As a PARP-1 inhibitor, it is used to study DNA repair mechanisms and their implications in cancer biology.
  • Therapeutic Development: It serves as a lead compound for developing new cancer therapies aimed at enhancing the efficacy of existing treatments through combinatorial approaches with chemotherapy or radiation therapy.
  • Biochemical Studies: Researchers utilize NMS-P515 to investigate the role of PARP enzymes in various cellular processes beyond DNA repair, including apoptosis and cell signaling pathways .
Introduction to Poly(ADP-Ribose) Polymerase 1 as a Therapeutic Target in Oncology

Role of Poly(ADP-Ribose) Polymerase 1 in DNA Damage Response and Synthetic Lethality Mechanisms

Poly(ADP-ribose) polymerase 1 functions as a critical DNA damage sensor and signaling enzyme in eukaryotic cells. Upon detecting single-strand DNA breaks, its enzymatic activity increases 500-fold, catalyzing the transfer of adenosine diphosphate ribose units from nicotinamide adenine dinucleotide to target proteins. This poly(adenosine diphosphate ribosyl)ation recruits DNA repair effectors for base excision repair, the predominant pathway for single-strand break repair [3] [5]. Cancer cells harboring defects in homologous recombination repair—particularly those with breast cancer gene mutations—become hyperdependent on poly(ADP-ribose) polymerase 1-mediated repair pathways. Pharmacological inhibition of poly(ADP-ribose) polymerase 1 in such contexts induces synthetic lethality through accumulation of irreparable double-strand breaks and replication fork collapse, leading to selective tumor cell death [1] [7].

Clinical Relevance of Poly(ADP-Ribose) Polymerase 1 Inhibition in Breast Cancer Gene-Deficient Cancers

The synthetic lethality paradigm has been clinically validated by four poly(ADP-ribose) polymerase inhibitors approved for cancers with breast cancer gene mutations: olaparib (2014), rucaparib (2016), niraparib (2017), and talazoparib (2018). These agents demonstrate significant clinical efficacy in ovarian, breast, pancreatic, and prostate cancers harboring homologous recombination deficiencies, with objective response rates exceeding 50% in some breast cancer gene-mutated populations [3] [7]. Beyond germline mutations, poly(ADP-ribose) polymerase inhibitors show activity in cancers with epigenetic silencing of homologous recombination genes (e.g., promoter methylation of breast cancer gene 1) or other defects in DNA damage response pathways. This expanded the clinical utility to approximately 14% of colorectal cancers exhibiting homologous recombination deficiency, though such applications remain investigational [6] [7].

Limitations of First-Generation Poly(ADP-Ribose) Polymerase 1 Inhibitors and Need for Novel Agents

Despite clinical success, first-generation poly(ADP-ribose) polymerase inhibitors face significant challenges. Their primary limitations include:

Table 1: Limitations of First-Generation Poly(ADP-Ribose) Polymerase 1 Inhibitors

LimitationClinical ConsequenceFrequency
Bone Marrow ToxicityAnemia, thrombocytopenia, neutropenia25-50% of patients
PARP-1 TrappingEnhanced cytotoxicity in healthy cellsCompound-dependent
Acquired ResistanceDisease progression within 12-18 months>70% of patients
Homologous Recombination RestorationLoss of synthetic lethality40-50% of resistant cases

Additionally, most approved inhibitors target multiple poly(ADP-ribose) polymerase family members (e.g., PARP-2, PARP-3), potentially contributing to hematological toxicities. The phenomenon of poly(ADP-ribose) polymerase 1 trapping—where inhibited enzymes remain bound to DNA, creating cytotoxic complexes—may drive on-target toxicity in healthy tissues. These limitations necessitate novel inhibitors with improved selectivity profiles and reduced trapping propensity [6] [7] [9].

Properties

Product Name

NMS-P515

IUPAC Name

(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1

InChI Key

OYGLTKXMFGWXJT-AWEZNQCLSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4

Isomeric SMILES

C[C@H]1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4

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